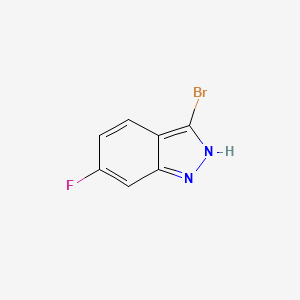

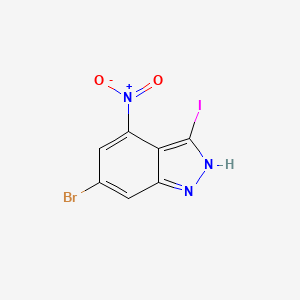

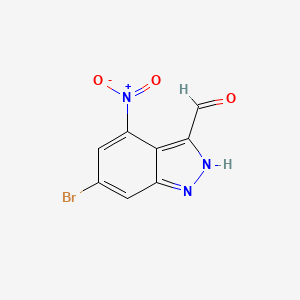

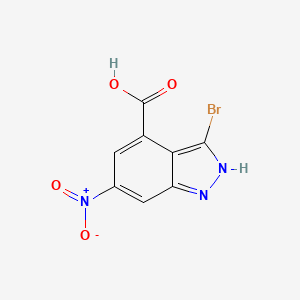

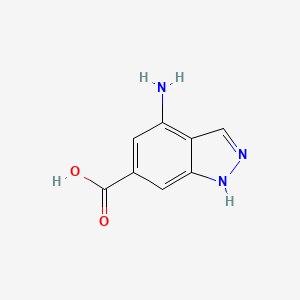

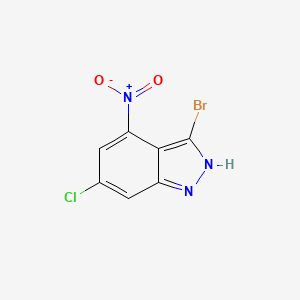

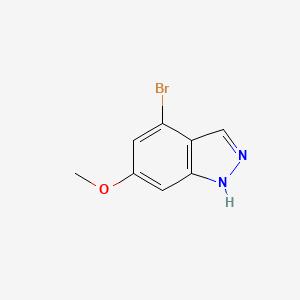

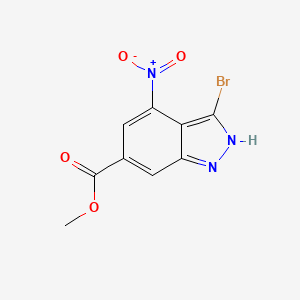

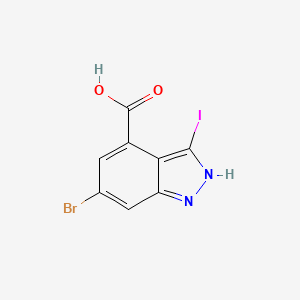

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-Bromo-3-iodo-1H-indazole-4-carboxylic acid" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromo and iodo substituents on the indazole ring can potentially influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 6-bromo-2-arylindoles has been reported using 2-iodobenzoic acid as a precursor, where regioselective bromination is followed by a series of reactions including Curtius rearrangement and Sonogashira coupling . Although this method does not directly pertain to the synthesis of "6-Bromo-3-iodo-1H-indazole-4-carboxylic acid," it provides insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized by spectroscopic methods and crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These techniques could similarly be applied to determine the molecular structure of "6-Bromo-3-iodo-1H-indazole-4-carboxylic acid."

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The bromo and iodo substituents on the indazole ring can act as reactive sites for further chemical transformations. For example, brominated indoles have been used as starting materials for the synthesis of biologically active compounds . The presence of halogens on the indazole ring can facilitate reactions such as halogen-lithium exchange, Suzuki coupling, or electrophilic aromatic substitution, which are useful in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indazole ring. The introduction of bromo and iodo groups can increase the molecular weight and potentially affect the compound's lipophilicity, which is an important factor in drug design. The crystal structure analysis of similar compounds provides information on the solid-state properties, which can be relevant for the formulation of pharmaceuticals .

Aplicaciones Científicas De Investigación

Biological Activity and Therapeutic Applications of Indazole Derivatives

Anticancer and Antineoplastic Effects : Indazole derivatives, including lonidamine, have shown promise in clinical trials for the treatment of solid tumors. Lonidamine exhibits a unique mechanism of action by inhibiting aerobic glycolysis and lactate transport in neoplastic cells, thereby potentiating the cytotoxic effects of anthracyclines and cisplatin in cancer cell lines (Di Cosimo et al., 2003).

Antioxidant Activity : Indazole derivatives have been explored for their antioxidant capabilities. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in determining the antioxidant activity of compounds, including indazole derivatives (Munteanu & Apetrei, 2021).

Enzyme Inhibition : The impact of carboxylic acids on microbial biocatalysts has been studied, highlighting the role of such compounds in inhibiting fermentative production by engineered microbes. This research may inform the use of indazole carboxylic acids in microbial growth control or fermentation process optimization (Jarboe et al., 2013).

Chemical Synthesis and Medicinal Chemistry : Indazole derivatives exhibit a broad spectrum of biological activities, making them significant in drug discovery. Their roles range from antibacterial and anticancer to anti-inflammatory and antidiabetic properties, among others (Ali et al., 2013).

Patent Review on Indazole Derivatives : A comprehensive review of patents published between 2013 and 2017 emphasizes the pharmacological importance of the indazole scaffold. Indazole derivatives have shown promising anticancer and anti-inflammatory activities, as well as potential in treating neurodegenerative disorders (Denya et al., 2018).

Direcciones Futuras

The future research directions for “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” and other indazole derivatives could involve further exploration of their biological activities and potential applications in drug development . Their synthesis methods could also be optimized for large-scale production .

Propiedades

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUJAALZKMKCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646400 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid | |

CAS RN |

885523-77-3 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.